
VU 0469650 hydrochloride
Descripción general
Descripción
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of mGlu1 receptors . It exhibits over 100-fold selectivity for mGlu1 over mGlu2-8 and 68 other GPCRs, ion channels, kinases, and transporters . It is brain penetrant .
Molecular Structure Analysis
The empirical formula of VU 0469650 hydrochloride is C22H28N4O.HCl . Its molecular weight is 400.94 .Physical And Chemical Properties Analysis
VU 0469650 hydrochloride is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Aplicaciones Científicas De Investigación
Advanced Oxidation/Reduction Processes
VU 0469650 hydrochloride has been studied in the context of advanced oxidation/reduction processes (AORPs) using a vacuum ultraviolet (VUV) reactor. This research explored the degradation, dehalogenation, and mineralization of trichloroacetic acid, highlighting the VUV process's effectiveness in decomposing halogenated organic compounds (Moussavi & Rezaei, 2017).
Vacuum Ultraviolet Detector for Gas Chromatography
VU 0469650 hydrochloride has been applied in the development of a new vacuum ultraviolet (VUV) detector for gas chromatography. This innovation has been used for a range of substances, including hydrocarbons and drugs, demonstrating the VUV detector's sensitivity and universal detection capabilities (Schug et al., 2014).
Protein Unfolding Studies
The compound has been utilized in studies examining the correlation between volume change and exposed surface area during protein unfolding. This research contributes to a better understanding of protein behavior under various conditions (Frye, Perman, & Royer, 1996).
Ionization in Layer-by-Layer Films
Research involving VU 0469650 hydrochloride has explored the degree of ionization in layer-by-layer films. This study provides insights into the effects of VUV on the electronic excitation energies of polymers, crucial for applications in supramolecular systems (Ferreira et al., 2013).
Photocatalytic Degradation Studies
The compound has been a focus in photocatalytic degradation studies, particularly in the degradation of phenols under VUV irradiation. Such research offers significant contributions to understanding the efficiency of VUV in the decomposition of refractory compounds (Han et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVAZRENOYZGQ-GUIQYPADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VU 0469650 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



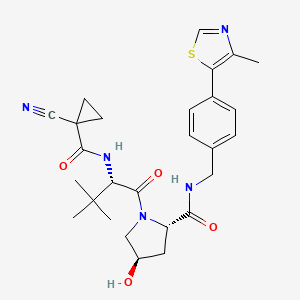


![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
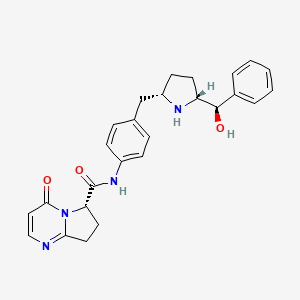
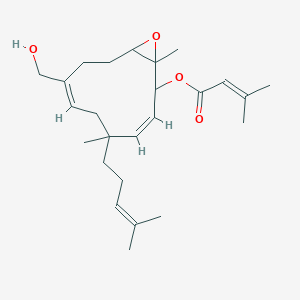

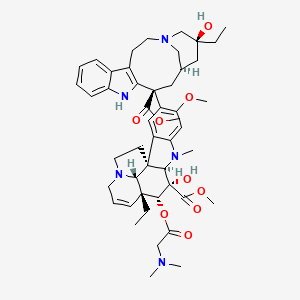

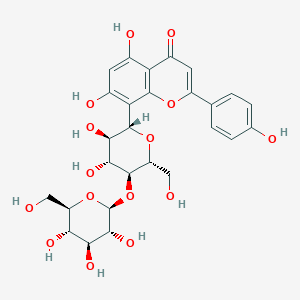

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)